1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Related compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
Diclofenac binds extensively to plasma albumin . This could suggest a similar ADME profile for the compound .
Result of Action
Related compounds have shown diverse biological activities , suggesting that this compound may also have a broad spectrum of effects at the molecular and cellular level.
Action Environment
It’s worth noting that similar compounds like diclofenac are soil-applied herbicides and based on their chemical properties, are mobile and may leach to groundwater . This suggests that environmental factors could potentially influence the action and stability of this compound.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSTIABOAHMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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